![molecular formula C7H14N2 B13641600 (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has significant potential in scientific research due to its unique structure and biological activities. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including its role as a precursor to tropane alkaloids, which are known for their therapeutic effects . Additionally, it has applications in the development of new synthetic methodologies and the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it may exert its effects by binding to and modulating the activity of certain receptors or enzymes in the body . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds in the 8-azabicyclo[3.2.1]octane family. Some of these similar compounds include (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride and (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate hydrochloride . These compounds share a similar bicyclic structure but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the diazabicyclo moiety, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3/t6-,7+ |
InChI Key |
OFNWMZRPXFBZPX-KNVOCYPGSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CNC2 |
Canonical SMILES |
CN1C2CCC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


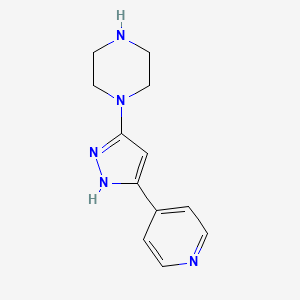

![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)


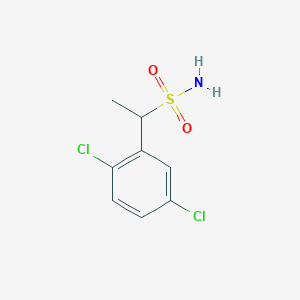

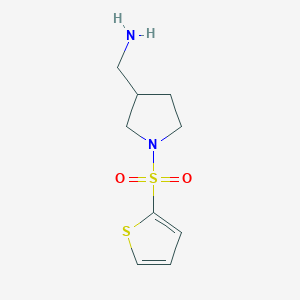
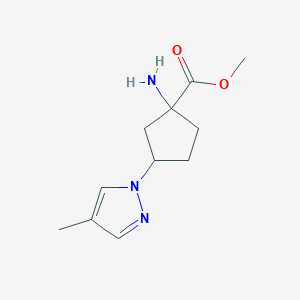

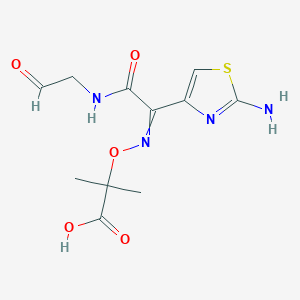
![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)
